4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide
Overview
Description
BC-LI-0186 is a compound that acts as an inhibitor of the GTPase enzyme leucyl-tRNA synthetase. This enzyme is part of the mTOR complex and functions as a leucine sensor, stimulating mTORC1 in the presence of leucine . BC-LI-0186 blocks the docking site for mTORC1, preventing mTOR activation and increased protein synthesis usually triggered by branched-chain amino acids such as leucine .
Mechanism of Action
Target of Action
BC-LI-0186, also known as 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide, primarily targets the Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD) . LRS is an enzyme that plays a crucial role in protein synthesis by catalyzing the ligation of leucine to its cognate tRNA . RagD is a protein involved in the activation of mTORC1, a protein complex that regulates cell growth and survival .
Mode of Action
BC-LI-0186 acts as a potent and selective inhibitor of the interaction between LRS and RagD . It competitively binds to the RagD interacting site of LRS, thereby inhibiting the activation of mTORC1 . Importantly, BC-LI-0186 does this without affecting the separate catalytic activity of LRS .
Biochemical Pathways
The primary biochemical pathway affected by BC-LI-0186 is the mTORC1 pathway . By inhibiting the interaction between LRS and RagD, BC-LI-0186 prevents the activation of mTORC1, which is usually triggered by branched-chain amino acids such as leucine . This results in decreased protein synthesis, affecting various downstream effects related to cell growth and survival .
Result of Action
The molecular effect of BC-LI-0186 is the inhibition of mTORC1 activation, leading to decreased protein synthesis . On a cellular level, this results in suppressed growth of cancer cells, particularly those resistant to rapamycin . BC-LI-0186 has also been shown to promote muscle regeneration after injury .
Action Environment
The action of BC-LI-0186 can be influenced by environmental factors such as the presence of leucine, a branched-chain amino acid that usually triggers mTORC1 activation . In the absence of leucine, BC-LI-0186 can suppress mTORC1 activation more effectively
Biochemical Analysis
Biochemical Properties
BC-LI-0186 plays a crucial role in biochemical reactions. It competes against RagD for LRS VC domain binding, thereby inhibiting lysosomal localization of LRS and mTORC1 activity . It does not affect LRS-Vps34, LRS-EPRS, RagB-RagD association, mTORC1 complex formation or the activities of 12 kinases .
Cellular Effects
The effects of BC-LI-0186 on various types of cells and cellular processes are profound. It influences cell function by inhibiting mTOR complex 1 activity by blocking binding to LRS without affecting catalytic activity . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
BC-LI-0186 exerts its effects at the molecular level through a variety of mechanisms. It competes against RagD for LRS VC domain binding, inhibiting Leu-dependent LRS lysosomal membrane localization . This does not affect ARF1 activation, AKT S473 phosphorylation, Glu- or Arg-dependent S6K phosphorylation, nor the cytosolic and mitochondrial LRS catalytic activities .
Temporal Effects in Laboratory Settings
Over time, BC-LI-0186 has shown to effectively suppress the growth of rapamycin-resistant MCT116 MM cancer cells with mTOR-S2035I mutation both in cultures and in mice in vivo .
Preparation Methods
The synthesis of BC-LI-0186 involves several steps, including the formation of the pyrazole ring and the sulfonamide linkage. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
BC-LI-0186 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BC-LI-0186 has several scientific research applications, including:
Comparison with Similar Compounds
BC-LI-0186 is unique in its selective inhibition of leucyl-tRNA synthetase and its ability to block mTORC1 activation without affecting other pathways . Similar compounds include:
BC-LI-0187: Another inhibitor of leucyl-tRNA synthetase with slightly different chemical properties.
BC-LI-0188: A compound with similar inhibitory effects but different selectivity and potency.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16(2)21-17(3)24(4)25(22(21)26)18-10-12-20(13-11-18)30(27,28)23-14-15-29-19-8-6-5-7-9-19/h5-13,16,23H,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYWMHPZMHDCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336671 | |
Record name | BC-LI-0186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695207-56-8 | |
Record name | BC-LI-0186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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